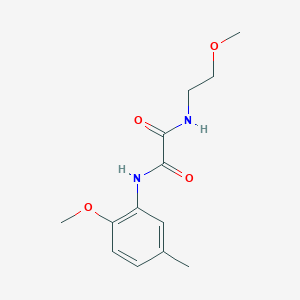![molecular formula C24H26N2O3S B4928599 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide](/img/structure/B4928599.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is used in scientific research to study the serotonin system. DASB has gained popularity in recent years due to its high affinity and selectivity for SERT, making it a valuable tool for investigating the role of serotonin in various physiological and pathological processes.
作用機序
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide selectively binds to SERT with high affinity and selectivity. Once bound, it inhibits the reuptake of serotonin from the synaptic cleft, leading to an increase in extracellular serotonin levels. This increase in serotonin can have various effects on the brain and body, depending on the specific brain region and receptor subtypes involved.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects in various animal models and human studies. These include changes in serotonin levels, receptor binding, and behavior. For example, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has been shown to increase extracellular serotonin levels in the amygdala, a brain region involved in fear and anxiety. It has also been shown to decrease SERT density in the prefrontal cortex, a brain region involved in decision-making and emotion regulation.
実験室実験の利点と制限
One of the main advantages of using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments is its high affinity and selectivity for SERT. This allows for precise measurement of SERT density and occupancy in vivo and in vitro. Additionally, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide has a relatively long half-life, allowing for extended imaging and measurement periods. However, there are some limitations to using 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide in lab experiments. For example, it is not a perfect SERT ligand and may bind to other receptors in certain conditions. Additionally, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is not suitable for use in human studies due to its radioactive properties.
将来の方向性
There are many potential future directions for research involving 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide. One area of interest is the role of serotonin in various psychiatric and neurological disorders, including depression, anxiety, and addiction. Additionally, there is growing interest in the use of SERT ligands like 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide as biomarkers for these disorders. Other potential future directions include investigating the role of SERT in non-brain tissues, such as the gut and immune system. Overall, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide and other SERT ligands have the potential to provide valuable insights into the role of serotonin in health and disease.
合成法
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide can be synthesized in a multi-step process starting from commercially available starting materials. One common method involves the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride to form the corresponding sulfonamide. This is then reacted with 4-methylbenzoyl chloride and 2-methylbenzylamine to give the final product, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide.
科学的研究の応用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide is primarily used in scientific research to study the serotonin system. Specifically, it is used to investigate the function and regulation of SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By selectively binding to SERT, 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(2-methylbenzyl)benzamide can be used to measure SERT density and occupancy in vivo and in vitro. This has important implications for understanding the role of serotonin in various physiological and pathological processes, including depression, anxiety, and addiction.
特性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-[(2-methylphenyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-16-9-10-18(3)22(13-16)26-30(28,29)23-14-20(12-11-19(23)4)24(27)25-15-21-8-6-5-7-17(21)2/h5-14,26H,15H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKCRIWVOYCKFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NCC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methyl-N-(2-methylbenzyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B4928539.png)
![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B4928541.png)
![2-(3,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B4928549.png)
![(1-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-piperidinyl)methanol](/img/structure/B4928555.png)
![N-allyl-4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4928558.png)
![(3'R*,4'R*)-1'-[(5-ethyl-2-furyl)methyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4928573.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-methylnicotinamide](/img/structure/B4928576.png)
![N~1~-allyl-N~2~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4928593.png)


![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)